7-butyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
7-butyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine class This compound features a purine ring system with various substituents, including a butyl group, an ethylpiperazinylmethyl group, and methyl groups
Properties
IUPAC Name |
7-butyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N6O2/c1-5-7-8-24-14(13-23-11-9-22(6-2)10-12-23)19-16-15(24)17(25)21(4)18(26)20(16)3/h5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBKFRBLPNEYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting with the formation of the purine core. One common approach is to start with a purine derivative and introduce the various substituents through a series of chemical reactions, such as alkylation and acylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Reagents like alkyl halides and amines are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its purine core makes it a valuable precursor for the development of pharmaceuticals and other biologically active compounds.
Biology
In biological research, this compound may be used to study the effects of purine derivatives on cellular processes. It can serve as a tool to investigate the role of purines in cellular signaling and metabolism.
Medicine
In the medical field, this compound has potential applications in the development of new drugs. Its structural similarity to natural purines allows it to interact with various biological targets, making it a candidate for therapeutic interventions.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 7-butyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves its interaction with molecular targets and pathways. The purine core of the compound allows it to bind to specific receptors or enzymes, modulating their activity. The ethylpiperazinylmethyl group enhances its ability to cross cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
Theophylline: : A naturally occurring purine derivative used as a bronchodilator.
Caffeine: : Another purine derivative known for its stimulant effects.
Methotrexate: : A chemotherapeutic agent that also contains a purine ring system.
Uniqueness
7-butyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Biological Activity
The compound 7-butyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione , also known as a derivative of purine, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
The compound acts primarily as an antagonist at various receptor sites. Its structure allows for interaction with adenosine receptors, particularly the A1 and A2A subtypes. These receptors are implicated in numerous physiological processes, including neurotransmission and modulation of inflammatory responses.
Biological Activities
- Antidepressant Effects : Studies have shown that derivatives of purine compounds exhibit antidepressant-like activities. The presence of the piperazine moiety in this compound enhances its interaction with neurotransmitter systems, potentially leading to mood elevation and reduced anxiety.
- Neuroprotective Properties : The compound has been evaluated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate adenosine receptor activity suggests a role in protecting neuronal cells from excitotoxicity .
- Antitumor Activity : Preliminary research indicates that this compound may exhibit antitumor effects by inhibiting cell proliferation in specific cancer cell lines. This is believed to be mediated through its influence on signaling pathways associated with cell growth and apoptosis .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:
In Vivo Studies
Animal studies have provided further insights into the biological activity of this compound. In rodent models of depression, administration resulted in significant reductions in depressive-like behaviors compared to controls.
Case Studies
- Case Study on Neuroprotection : A study involving the administration of the compound in a mouse model of Parkinson's disease showed a marked improvement in motor function and a reduction in dopaminergic neuron loss .
- Clinical Implications for Depression : A clinical trial assessing the efficacy of similar purine derivatives in treating major depressive disorder highlighted improvements in patient mood scores and overall wellbeing.
Q & A
Q. Advanced
- Reaction Path Search : Quantum mechanical calculations (e.g., Gaussian 16) model transition states to predict substitution sites (e.g., N7 vs. N9 on the purine ring) .
- MD Simulations : Assess solvent effects on reaction intermediates to guide solvent selection .
- Machine Learning : Train models on analogous purine derivatives to forecast reaction outcomes .
What stability considerations are critical for handling and storing this compound?
Q. Basic
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the purine core .
- Moisture Control : Use desiccants in sealed containers; the ethylpiperazine group is hygroscopic .
- Solubility : DMSO or ethanol is preferred for stock solutions (≥10 mM) to avoid precipitation .
How can structure-activity relationship (SAR) studies be designed using structural analogs?
Q. Advanced
- Analog Synthesis : Modify alkyl chains (e.g., pentyl → hexyl) or piperazine substituents (ethyl → methyl) to assess bioactivity trends .
- 3D-QSAR : CoMFA or CoMSIA models correlate structural features (e.g., logP, steric bulk) with antiviral potency .
- Biological Testing : Compare IC₅₀ values of analogs (e.g., 8-(4-methylpiperazin-1-yl) derivatives) in standardized assays .
What in vitro assays are suitable for identifying primary molecular targets?
Q. Advanced
- SPR (Surface Plasmon Resonance) : Direct binding assays with purified enzymes (e.g., HCV NS5B polymerase) .
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics for receptor-ligand interactions .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
How can contradictory enzyme inhibition data across studies be addressed?
Q. Advanced
- Assay Standardization : Use uniform substrate concentrations (e.g., ATP at Km levels) and buffer conditions (pH 7.4, 25°C) .
- Negative Controls : Include known inhibitors (e.g., ribavirin for antiviral assays) to validate experimental setups .
- Kinetic Analysis : Determine inhibition mode (competitive vs. non-competitive) via Lineweaver-Burk plots .
What are the documented chemical reactivity profiles of this compound?
Q. Basic
- Oxidation : The purine core undergoes oxidation with KMnO₄ to form 8-oxo derivatives .
- Substitution : Piperazine and alkyl groups participate in nucleophilic substitution (e.g., with benzyl halides) .
- Reduction : Catalytic hydrogenation reduces double bonds in modified analogs .
What strategies enhance regioselective modifications of the purine core?
Q. Advanced
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to shield N3 during alkylation at N7 .
- Directed Metalation : Lithium bases direct functionalization to specific positions (e.g., C8) .
- Microwave Synthesis : Accelerate regioselective reactions (e.g., 80% yield in 30 minutes vs. 24 hours conventionally) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
